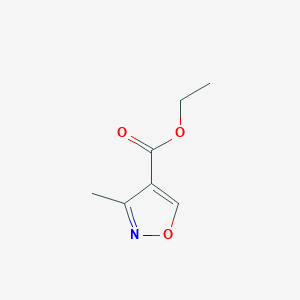

Ethyl 3-methylisoxazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 250960. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-11-8-5(6)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWHICNMVQOWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CON=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312161 | |

| Record name | Ethyl 3-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20328-15-8 | |

| Record name | 20328-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-methylisoxazole-4-carboxylate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for Ethyl 3-methylisoxazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and agrochemical research.

Core Chemical Properties and Structure

This compound is a versatile intermediate recognized for its unique isoxazole structure, which imparts valuable reactivity for the synthesis of diverse bioactive molecules.[1] It serves as a crucial building block in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and antimicrobial drug discovery.[1]

Structural Information

The chemical structure of this compound is centered around a 3-methylisoxazole core with an ethyl carboxylate group at the 4-position.

graph "Ethyl_3-methylisoxazole-4-carboxylate" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Atom nodes

C1 [label="C", pos="0,0!"];

C2 [label="C", pos="1.5,0!"];

O1 [label="O", pos="2.25,1.25!"];

N1 [label="N", pos="0.75,1.25!"];

C3 [label="C", pos="-0.75,1.25!"];

C4 [label="C", pos="-1.5,0!"];

O2 [label="O", pos="-2.25,-1!"];

O3 [label="O", pos="-2.25,1!"];

C5 [label="C", pos="-3.75,-1!"];

C6 [label="C", pos="-4.5,-2!"];

C7 [label="C", pos="3.0,-0.75!"];

// Bond edges

C1 -- C2;

C2 -- O1;

O1 -- N1;

N1 -- C3;

C3 -- C1;

C1 -- C4;

C4 -- O2;

C4 -- O3 [style=filled, color="#EA4335", penwidth=3];

O2 -- C5;

C5 -- C6;

C2 -- C7;

// Atom labels

node [fontcolor="#202124"];

H1 [label="H₃C", pos="3.75,-0.75!"];

O_label1 [label="O", pos="-2.25,1.5!"];

O_label2 [label="O", pos="-2.25,-1.5!"];

CH2 [label="CH₂", pos="-3.75,-0.5!"];

CH3 [label="CH₃", pos="-4.5,-2.5!"];

N_label [label="N", pos="0.75,1.75!"];

C_label1 [label="C", pos="0,-0.5!"];

C_label2 [label="C", pos="1.5,-0.5!"];

C_label3 [label="C", pos="-0.75,1.75!"];

C_label4 [label="C", pos="-1.5,-0.5!"];

}

Caption: A logical workflow for the synthesis and biological evaluation of this compound.

References

In-Depth Technical Guide: Physical Properties of Ethyl 3-methylisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physical properties of Ethyl 3-methylisoxazole-4-carboxylate, a key heterocyclic compound utilized as a versatile building block in the pharmaceutical and agrochemical industries. Due to the limited availability of experimentally determined data for this specific compound, this guide also presents data for the closely related analogue, Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, for comparative purposes. Furthermore, this document outlines standardized experimental protocols for the determination of boiling point and density, critical parameters for process development and quality control. A logical workflow illustrating the role of this compound in drug discovery is also provided.

Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| This compound | C₇H₉NO₃ | 155.15 | Not available | Not available |

| Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate | C₉H₁₃NO₃ | 183.20 | 71-72 at 0.5 mmHg | 1.066 |

Experimental Protocols

The following sections detail generalized, yet comprehensive, methodologies for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.[1]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube (e.g., fusion tube)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating mantle or Bunsen burner

-

Heat transfer fluid (e.g., mineral oil)

-

Safety goggles and lab coat

Procedure:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is securely attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with a suitable heat transfer fluid to a level above the side arm.

-

The thermometer and test tube assembly are immersed in the heat transfer fluid within the Thiele tube.

-

The side arm of the Thiele tube is gently and uniformly heated.[2][3]

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Upon reaching the boiling point of the liquid, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[2]

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[1][3]

Density Determination (Pycnometer Method)

The pycnometer method is a precise technique for determining the density of a liquid by measuring a specific volume of it.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature water bath

-

Distilled water

-

Acetone or other suitable solvent for cleaning and drying

-

Safety goggles and lab coat

Procedure:

-

The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried completely.

-

The mass of the clean, dry, and empty pycnometer is accurately measured using an analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., at 25°C) until it reaches thermal equilibrium.

-

The volume of the pycnometer is calibrated by ensuring the water level is at the mark, and any excess is removed. The outside of the pycnometer is dried.

-

The mass of the pycnometer filled with distilled water is measured (m₂).

-

The pycnometer is emptied, cleaned, and thoroughly dried.

-

The pycnometer is then filled with the sample liquid (this compound) and allowed to equilibrate to the same constant temperature in the water bath.

-

The mass of the pycnometer filled with the sample liquid is measured (m₃).

-

The density of the sample liquid is calculated using the following formula: Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature

Role in Drug Development Workflow

This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications. The isoxazole moiety is a privileged scaffold in medicinal chemistry, known for its presence in a variety of bioactive compounds.[4][5] Its derivatives have been investigated for anti-inflammatory, antibacterial, and anticancer activities.[4]

The following diagram illustrates a generalized workflow for the utilization of a building block like this compound in a drug discovery and development pipeline.

Conclusion

While specific experimental data for the boiling point and density of this compound remain elusive in readily accessible literature, this guide provides valuable context through the data of a close analogue and outlines robust, standardized protocols for their determination. The established importance of the isoxazole scaffold in medicinal chemistry underscores the significance of such fundamental physical data for future research and development endeavors involving this and related compounds. The provided workflow highlights the integral role of such chemical building blocks in the lengthy and complex process of drug discovery and development.

References

Ethyl 3-methylisoxazole-4-carboxylate CAS number and molecular formula.

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-methylisoxazole-4-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and agrochemical synthesis. This document details its chemical identity, physical properties, and provides a detailed experimental protocol for its synthesis, adapted from established methodologies for structurally similar compounds. Furthermore, this guide summarizes its known biological activities and its role as a crucial building block in the development of therapeutic agents.

Chemical Identity and Properties

This compound is a substituted isoxazole ester. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 20328-15-8 |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| IUPAC Name | Ethyl 3-methyl-1,2-oxazole-4-carboxylate |

| Synonyms | 3-Methylisoxazole-4-carboxylic acid ethyl ester |

Table 1: Chemical Identification of this compound

| Physical Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 71-72 °C at 0.5 mmHg |

| Density | 1.118 g/mL at 25 °C |

| Refractive Index | 1.460 at 20 °C |

Table 2: Physical Properties of this compound

Synthesis

General Synthesis Pathway

The synthesis of this compound can be approached through the cyclization of a β-ketoester derivative with hydroxylamine. A common strategy involves the reaction of an enamine or a related activated intermediate with a source of the N-O bond. The formation of the isomeric impurity, ethyl 5-methylisoxazole-4-carboxylate, is a known challenge in related syntheses and careful control of reaction conditions is crucial to favor the desired 3-methyl isomer.[1][2][3]

Detailed Experimental Protocol (Adapted)

The following protocol is adapted from a well-established procedure for the synthesis of a structurally analogous compound, Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, and can be modified for the synthesis of the title compound by using appropriate starting materials.[4]

Materials:

-

Ethyl β-aminocrotonate (or a suitable equivalent for the 3-methyl derivative)

-

A primary nitroalkane (e.g., nitroethane for the 3-methyl group)

-

Triethylamine

-

Phosphorus oxychloride

-

Chloroform

-

6 N Hydrochloric acid

-

5% Aqueous sodium hydroxide

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve Ethyl β-aminocrotonate, the primary nitroalkane, and triethylamine in chloroform in a three-necked flask equipped with a dropping funnel and a gas inlet tube.

-

Cool the flask in an ice bath under a nitrogen atmosphere.

-

While stirring, slowly add a solution of phosphorus oxychloride in chloroform from the dropping funnel.

-

After the addition is complete, pour the reaction mixture into a separatory funnel and wash with cold water.

-

Wash the organic layer sequentially with 6 N hydrochloric acid until the wash is acidic, followed by 5% aqueous sodium hydroxide, and then saturated brine.

-

Dry the chloroform layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent using a rotary evaporator.

-

Distill the crude product under vacuum to yield the purified this compound.

Spectroscopic Data

| Data Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethyl ester protons (a quartet around 4.2 ppm and a triplet around 1.3 ppm), a singlet for the methyl group on the isoxazole ring, and a singlet for the proton on the isoxazole ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the isoxazole ring, the ethyl ester carbons, and the methyl carbon. |

| Mass Spec (MS) | The molecular ion peak (M+) would be expected, along with fragmentation patterns corresponding to the loss of the ethoxy group and other characteristic fragments of the isoxazole ring. |

| Infrared (IR) | Characteristic absorption bands for the C=O of the ester, C=N and C=C of the isoxazole ring, and C-O stretching vibrations. |

Table 3: Expected Spectroscopic Data for this compound

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of a variety of biologically active molecules.[5] The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be present in numerous compounds with a wide range of pharmacological activities.[6][7]

Role as a Synthetic Intermediate

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its ester functionality allows for various chemical transformations, such as hydrolysis to the corresponding carboxylic acid or conversion to amides and hydrazides, providing a handle for further molecular elaboration.[5]

Biological Activities of Isoxazole Derivatives

Derivatives of isoxazoles have demonstrated a broad spectrum of biological activities, including:

-

Anti-inflammatory and Analgesic Properties: The isoxazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[5]

-

Antimicrobial Activity: Various isoxazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[5][7]

-

Immunosuppressive Effects: This compound is noted as an impurity in the synthesis of Leflunomide, an immunosuppressive drug used in the treatment of rheumatoid arthritis.[8]

The esterification of related isoxazole carboxylic acids has been shown to modulate their anti-inflammatory and cardioprotective effects, suggesting that this compound could act as a prodrug that is hydrolyzed in vivo to the active carboxylic acid.[9]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the fields of drug discovery and agrochemical development. Its utility as a synthetic intermediate, coupled with the diverse biological activities exhibited by isoxazole derivatives, makes it a compound of high interest for researchers and scientists. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for its further exploration and utilization in scientific research.

References

- 1. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]

- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 3. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 8. This compound | 20328-15-8 [m.chemicalbook.com]

- 9. nwpii.com [nwpii.com]

Spectroscopic Analysis of Ethyl 3-methylisoxazole-4-carboxylate: A Technical Guide

Disclaimer: This document provides predicted spectroscopic data and generalized experimental protocols for Ethyl 3-methylisoxazole-4-carboxylate (CAS 20328-15-8). Despite extensive searches, publicly available, experimentally verified spectral data for this specific compound could not be located in peer-reviewed literature or spectral databases. The information presented herein is based on established principles of organic spectroscopy and data from structurally analogous compounds. Researchers should verify this data experimentally.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, a molecule of interest to researchers in drug development and organic synthesis. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar molecules.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3-8.5 | Singlet | 1H | Isoxazole C5-H |

| ~4.3-4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~2.5-2.6 | Singlet | 3H | Isoxazole C3-CH₃ |

| ~1.3-1.4 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162-164 | C=O (Ester) |

| ~158-160 | Isoxazole C3 |

| ~155-157 | Isoxazole C5 |

| ~110-112 | Isoxazole C4 |

| ~60-62 | -OCH₂CH₃ |

| ~14-16 | -OCH₂CH₃ |

| ~11-13 | Isoxazole C3-CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2900 | Medium-Strong | C-H stretch (alkane) |

| ~1720-1740 | Strong | C=O stretch (ester) |

| ~1600-1620 | Medium | C=N stretch (isoxazole ring) |

| ~1450-1470 | Medium | C-H bend (alkane) |

| ~1200-1300 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 155.06 | [M]⁺ (Molecular Ion) |

| 126.05 | [M - C₂H₅]⁺ |

| 110.04 | [M - OC₂H₅]⁺ |

| 82.03 | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument parameters and sample preparation may require optimization for specific laboratory conditions.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

-

Process the data similarly to the ¹H NMR spectrum.

-

FT-IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the thin film of the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

For EI, use a standard electron energy (e.g., 70 eV).

-

For ESI, optimize the spray voltage and other source parameters.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Discovery and history of isoxazole compounds in medicinal chemistry.

An In-depth Technical Guide on the Discovery, History, and Application of Isoxazole Compounds in Drug Development

For researchers, scientists, and drug development professionals, the isoxazole ring represents a "privileged scaffold" in medicinal chemistry. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, has been a recurring motif in a multitude of clinically successful drugs, underscoring its significance in the design of novel therapeutic agents. Its unique electronic properties, metabolic stability, and ability to serve as a versatile synthetic intermediate have cemented its role in the development of treatments for a wide range of diseases, from bacterial infections to cancer and autoimmune disorders. This technical guide provides a comprehensive overview of the discovery and history of isoxazole compounds in medicinal chemistry, details key experimental protocols, presents quantitative bioactivity data, and visualizes the intricate signaling pathways and experimental workflows associated with this remarkable heterocycle.

A Historical Perspective: The Emergence of Isoxazoles in Medicine

The journey of isoxazole in science began in the late 19th century. Although Ludwig Claisen is often credited with the first synthesis and characterization of an isoxazole derivative in 1888, the seminal work of Dunstan and Dymond in 1891, involving the reaction of nitroethane with alkalies to form 3,4,5-trimethylisoxazole, also marks a critical point in the history of this heterocycle. However, it was the pioneering work of Quilico and his contemporaries in the mid-20th century on 1,3-dipolar cycloaddition reactions that truly unlocked the synthetic versatility of the isoxazole ring, paving the way for its widespread use in medicinal chemistry.

The therapeutic potential of isoxazoles became evident with the development of the sulfa drugs. Sulfamethoxazole , a key isoxazole-containing antibiotic, was approved by the FDA in 1961 and is still widely used in combination with trimethoprim for the treatment of various bacterial infections[1][2][3]. This marked the beginning of a new era for isoxazole-based therapeutics. The subsequent decades saw the approval of a diverse range of isoxazole-containing drugs, each with a unique mechanism of action and therapeutic application.

A chronological overview of some key isoxazole-containing drugs highlights the scaffold's enduring importance:

-

1961: Sulfamethoxazole (in combination products) receives FDA approval for treating bacterial infections[1][2][3].

-

1998: Leflunomide (Arava) is approved by the FDA for the treatment of rheumatoid arthritis, showcasing the isoxazole ring's potential in immunomodulation[4][5][6][7][8].

-

2000: Zonisamide (Zonegran), initially synthesized in the 1970s, gains FDA approval as an adjunctive therapy for partial seizures in adults with epilepsy[9][10][11][12][13].

-

2001: Valdecoxib (Bextra), a selective COX-2 inhibitor for the treatment of arthritis and pain, is approved by the FDA, demonstrating the role of isoxazoles in anti-inflammatory drug design. It was later withdrawn from the market in 2005 due to cardiovascular side effects[14][15][16][17].

This timeline illustrates the successful application of the isoxazole scaffold in developing drugs for a variety of therapeutic areas, a trend that continues with numerous isoxazole-containing compounds currently in preclinical and clinical development.

Synthetic Strategies: Building the Isoxazole Core

The construction of the isoxazole ring is a well-established area of synthetic organic chemistry, with several reliable methods at the disposal of medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Protocol: 1,3-Dipolar Cycloaddition

One of the most widely employed and versatile methods for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction allows for the convergent assembly of the isoxazole core with good control over regioselectivity.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole Derivative

Objective: To synthesize a 3,5-disubstituted isoxazole via the in situ generation of a nitrile oxide from an aldoxime, followed by cycloaddition with a terminal alkyne.

Materials:

-

Substituted benzaldoxime (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Triethylamine (Et3N) (1.5 eq)

-

Chloroform (CHCl3) or Dichloromethane (CH2Cl2) as solvent

Procedure:

-

A solution of the substituted benzaldoxime (1.0 eq) in chloroform is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

N-Chlorosuccinimide (1.1 eq) is added portion-wise to the stirred solution at room temperature. The reaction mixture is stirred for 30-60 minutes, during which the corresponding hydroximoyl chloride is formed.

-

The terminal alkyne (1.2 eq) is then added to the reaction mixture.

-

The flask is cooled in an ice bath, and a solution of triethylamine (1.5 eq) in chloroform is added dropwise over a period of 30 minutes. The triethylamine acts as a base to generate the nitrile oxide in situ from the hydroximoyl chloride.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.

Biological Activities and Quantitative Data

Isoxazole derivatives have demonstrated a remarkable breadth of biological activities. Their ability to act as bioisosteres for other functional groups, such as amides and esters, and their favorable pharmacokinetic properties contribute to their success in drug discovery. The following tables summarize the quantitative bioactivity of representative isoxazole compounds across different therapeutic areas.

Anticancer Activity

Many isoxazole-containing compounds exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases and other key enzymes involved in cell proliferation and survival.

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| Compound 8 | VEGFR-2 | - | 0.0257 | [18] |

| Compound 10a | VEGFR-2 | HepG2 | 0.79 | [18] |

| Compound 10c | VEGFR-2 | HepG2 | 0.69 | [18] |

| Compound 28a | c-Met | EBC-1 | 0.18 | |

| Compound 3c | - | Leukemia (HL-60) | <10 | [18] |

Anti-Inflammatory Activity

The isoxazole scaffold is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs), primarily through the inhibition of cyclooxygenase (COX) enzymes.

| Compound | Target | IC50 (µM) | Reference |

| Valdecoxib | COX-2 | - | [14] |

| Compound C3 | COX-2 | - | |

| Compound C5 | COX-2 | - | |

| Compound C6 | COX-2 | - |

Antibacterial Activity

Isoxazole-containing antibiotics, such as sulfamethoxazole, have been instrumental in combating bacterial infections. The following table presents the Minimum Inhibitory Concentration (MIC) values for some isoxazole derivatives against common bacterial strains.

| Compound ID | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Reference |

| 178d | 117 | 100 | [5] |

| 178e | 110 | 95 | [5] |

| 178f | 95 | 115 | [5] |

| Cloxacillin (Standard) | 120 | 100 | [5] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of isoxazole-containing drugs are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Leflunomide and the De Novo Pyrimidine Synthesis Pathway

The immunosuppressive drug Leflunomide is a pro-drug that is rapidly converted in the body to its active metabolite, A77 1726. This active form exerts its effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. By blocking this pathway, Leflunomide depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells like activated lymphocytes, which are key players in the autoimmune response in rheumatoid arthritis.

References

- 1. Drug Approval Package: Sulfamethoxazole NDA #21-105 [accessdata.fda.gov]

- 2. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 3. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 4. 9 Facts about Leflunomide | RheumNow [rheumnow.com]

- 5. Leflunomide: Everything you need to know | Power [withpower.com]

- 6. Leflunomide - Wikipedia [en.wikipedia.org]

- 7. Sanofi launches authorized leflunomide generic in US [gabionline.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. drugs.com [drugs.com]

- 10. uspharmacist.com [uspharmacist.com]

- 11. epilepsy.com [epilepsy.com]

- 12. pharmacytimes.com [pharmacytimes.com]

- 13. xtalks.com [xtalks.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Valdecoxib - Wikipedia [en.wikipedia.org]

- 16. FDA Approves Valdecoxib (Bextra) for Treatment in Osteoarthritis and Rheumatoid Arthritis • Johns Hopkins Arthritis Center [hopkinsarthritis.org]

- 17. Valdecoxib (Pharmacia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 3-Methylisoxazole-4-carboxylates

Audience: Researchers, scientists, and drug development professionals.

Introduction: The isoxazole ring is a prominent five-membered heterocycle that serves as a core structural motif in numerous pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable scaffold in medicinal chemistry.[1][2] Specifically, 3-methylisoxazole-4-carboxylates are crucial intermediates in the synthesis of a wide range of more complex molecules, including anti-inflammatory agents and kinase inhibitors. This guide provides a comprehensive review of the primary synthetic strategies for obtaining these valuable building blocks, focusing on detailed experimental protocols, quantitative data, and workflow visualizations.

Core Synthetic Strategies

The synthesis of the 3-methylisoxazole-4-carboxylate core is primarily achieved through two robust and well-established methodologies: 1,3-Dipolar Cycloaddition and Cyclocondensation of β-Dicarbonyl Compounds . Each strategy offers distinct advantages regarding regioselectivity, yield, and the availability of starting materials.

Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful and highly regioselective method for constructing five-membered heterocyclic rings like isoxazoles.[3][4] The reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an enamine.[4][5] For the synthesis of 3-methylisoxazole-4-carboxylates, the key reaction occurs between acetonitrile oxide and an enamine derived from a β-ketoester.

A significant advantage of this method is its remarkable selectivity, which typically yields a single positional isomer, avoiding the complex separation issues that can plague other methods.[6] The nitrile oxide is commonly generated in situ from nitroethane using a dehydrating agent like phosphorus oxychloride (POCl₃).[6]

Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis.

Cyclocondensation of β-Dicarbonyl Compounds

This classical approach involves the reaction of a β-dicarbonyl compound, or a derivative thereof, with hydroxylamine. For the synthesis of 3-methylisoxazole-4-carboxylates, the starting material is typically ethyl acetoacetate. To control the regioselectivity and favor the formation of the desired 3-methyl isomer over the 5-methyl isomer, the ethyl acetoacetate is first converted to an intermediate like ethyl ethoxymethyleneacetoacetate.[7][8]

This intermediate then undergoes cyclization with hydroxylamine hydrochloride or sulfate.[8][9] The reaction conditions, particularly pH and temperature, are critical for maximizing the yield of the target compound and minimizing the formation of the isomeric 5-methylisoxazole-4-carboxylate impurity.[7][8]

Caption: Workflow for Cyclocondensation Synthesis Pathway.

Quantitative Data Summary

The following table summarizes key quantitative data from representative synthetic protocols, allowing for a direct comparison of the different methodologies.

| Method | Key Starting Materials | Key Reagents / Conditions | Yield (%) | Reference |

| 1,3-Dipolar Cycloaddition | Ethyl β-pyrrolidinocrotonate, 1-Nitropropane | POCl₃, Triethylamine, Chloroform, 0°C to RT | 68-71% | [6] |

| Cyclocondensation | Ethyl ethoxymethyleneacetoacetate, Hydroxylamine sulfate | Sodium acetate, Ethanol, -5°C | High Yield (unspecified) | [7][8] |

| Multi-step Cyclization | Methyl acetoacetate, Hydroxylamine HCl | Na₂CO₃, H₂O; then DMFDMA; then NaOH | 95.9% (first step) | [9] |

| Amino-isoxazole Synthesis | Ethyl 2-cyano-3-ethoxybut-2-enoate, Hydroxylamine HCl | EtONa, Ethanol, Room Temp, 24h | High Yield (unspecified) | [10][11] |

Detailed Experimental Protocols

The protocols provided below are based on established literature procedures and offer detailed, step-by-step guidance for laboratory synthesis.

Protocol 1: Synthesis of Ethyl 3-Methylisoxazole-4-carboxylate via 1,3-Dipolar Cycloaddition

This protocol is adapted from a general method described in Organic Syntheses for a similar isoxazole.[6] It proceeds in two main stages: the formation of the enamine followed by the cycloaddition.

Stage A: Preparation of Ethyl β-pyrrolidinocrotonate (Enamine)

-

Setup: In a 1-L flask equipped with a Dean-Stark apparatus and condenser, dissolve ethyl acetoacetate (1.00 mole, 130 g) and pyrrolidine (1.00 mole, 71 g) in 400 mL of benzene.

-

Reaction: Place the flask under a nitrogen atmosphere and heat to a vigorous reflux for approximately 45-60 minutes, or until the theoretical amount of water (18 mL) has been collected in the Dean-Stark trap.

-

Workup: Remove the benzene using a rotary evaporator. The resulting ethyl β-pyrrolidinocrotonate (approx. 180 g, 98% yield) is of high purity and can typically be used in the next step without further purification.[6]

Stage B: Cycloaddition to form this compound

-

Setup: In a 5-L, three-necked flask fitted with a dropping funnel and a gas inlet, dissolve the crude ethyl β-pyrrolidinocrotonate (1.00 mole, 183 g), nitroethane (approx. 1.2-1.3 moles), and triethylamine (400 mL) in 1 L of chloroform.

-

Reaction: Cool the flask in an ice bath under a nitrogen atmosphere. While stirring, slowly add a solution of phosphorus oxychloride (POCl₃) (1.1 moles, 170 g) in 200 mL of chloroform from the dropping funnel over a period of 3 hours.[6]

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 15 hours.[6]

-

Workup: Pour the reaction mixture into a separatory funnel and wash with 1 L of cold water. Wash the chloroform layer with 6 N HCl until the aqueous layer remains acidic. Subsequently, wash with 5% aqueous NaOH and then saturated brine.

-

Purification: Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent with a rotary evaporator. The final product, this compound, is purified by vacuum distillation. The analogous ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate is reported to have a boiling point of 72°C at 0.5 mm Hg.[6][12]

Protocol 2: Synthesis of 3-Methylisoxazole-4-carboxylic Acid via Cyclocondensation

This protocol is based on a multi-step synthesis method reported in patent literature.[9]

Stage A: Preparation of 3-Methyl-4-isoxazol-5-one

-

Setup: In a suitable reaction vessel, dissolve sodium carbonate (0.5 mol, 53 g) in 1.5 L of water and stir for 30 minutes.

-

Reaction: Add hydroxylamine hydrochloride (1.0 mol, 69.5 g) in portions. After gas evolution ceases (approx. 30 minutes), slowly add methyl acetoacetate (1.0 mol, 130 g) dropwise.

-

Stirring: Stir the reaction mixture at room temperature overnight.

-

Workup: Extract the aqueous solution with ethyl acetate (3 x 500 mL). Combine the organic layers, dry over a suitable drying agent, and concentrate under reduced pressure to yield 3-methyl-4-isoxazol-5-one as a colorless oil (95 g, 95.9% yield).[9]

Stage B: Conversion to 3-Methylisoxazole-4-carboxylic Acid

-

Acetalization: React the 3-methyl-4-isoxazol-5-one with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form the intermediate 4-dimethylaminomethylene-3-methyl-4-isoxazol-5-one.

-

Hydrolysis and Rearrangement: Subject this intermediate to hydrolysis in alkaline conditions (e.g., with NaOH solution). This step opens the lactone ring, which then re-closes to form the isoxazole-4-carboxylate salt.

-

Acidification: Carefully acidify the reaction mixture (e.g., with HCl) to precipitate the final product, 3-methylisoxazole-4-carboxylic acid.[9]

The synthesis of 3-methylisoxazole-4-carboxylates can be effectively accomplished through several reliable routes. The 1,3-dipolar cycloaddition method stands out for its excellent regioselectivity and good yields, making it a preferred choice when isomeric purity is critical.[6] The cyclocondensation of β-dicarbonyl derivatives offers a more classical and often high-yielding alternative, though careful control of reaction conditions is necessary to manage the formation of regioisomers.[7][8] The choice of synthetic strategy will ultimately depend on the specific requirements of the researcher, including the desired scale, purity, and availability of starting materials.

References

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 8. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 9. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 10. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. chemsynthesis.com [chemsynthesis.com]

The Versatile Virtuoso: Ethyl 3-methylisoxazole-4-carboxylate as a Cornerstone in Modern Organic Synthesis

For Immediate Release

In the intricate world of organic chemistry, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. Among these foundational scaffolds, Ethyl 3-methylisoxazole-4-carboxylate has emerged as a particularly versatile and valuable component, empowering researchers and drug development professionals in their quest for novel pharmaceuticals and advanced agrochemicals. This technical guide delves into the core functionalities of this isoxazole derivative, offering a comprehensive overview of its synthesis, reactivity, and applications, supported by detailed experimental protocols and quantitative data.

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, bestows unique electronic properties upon this compound, rendering it a reactive yet stable intermediate for a wide array of chemical transformations.[1] Its utility is particularly pronounced in the construction of bioactive compounds, where the isoxazole ring can serve as a bioisostere for other functional groups, enhancing pharmacological profiles and modulating biological activity.[1]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective application. The properties of this compound and its close analogue, Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₃ | [2] |

| Molecular Weight | 155.15 g/mol | [2] |

| Appearance | Clear, pale yellow to orange liquid | [3] |

| Boiling Point | 71-72 °C @ 0.5 mmHg (for Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate) | [4] |

| Density | 1.066 g/mL at 25 °C (for Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate) | |

| Refractive Index | n20/D 1.4630 (for Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate) |

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | [1] |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.35 (brs, 1H, NH), 8.24 (d, 2H), 7.89 (brs, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 4.02 (q, 2H), 2.28 (s, 3H), 1.12 (t, 3H) | 165.4, 152.4, 152.1, 149.7, 147.2, 128.1, 124.1, 98.3, 69.6, 54.2, 18.4, 14.4 | [1] |

Synthesis of the Isoxazole Core

The construction of the 3-methylisoxazole-4-carboxylate scaffold is a critical first step. A general and reliable method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters involves the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine.[5] This approach is highly regioselective, yielding the desired isomer in good yields.[5] The following diagram illustrates a typical synthetic workflow.

Caption: General synthetic workflow for the preparation of this compound derivatives.

Experimental Protocols

A detailed experimental protocol for the synthesis of a closely related analog, Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, is provided below, adapted from a procedure in Organic Syntheses.[5] This can be modified for the synthesis of the 3-methyl derivative by using nitroethane in place of 1-nitropropane.

Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

-

Step A: Preparation of Ethyl β-pyrrolidinocrotonate

-

A solution of ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) in 400 mL of benzene is prepared in a 1-L round-bottom flask equipped with a Dean-Stark apparatus.[5]

-

The mixture is refluxed vigorously under a nitrogen atmosphere for 45 minutes, during which the theoretical amount of water (18 mL) is collected.[5]

-

The benzene is removed using a rotary evaporator to yield approximately 180 g (98%) of ethyl β-pyrrolidinocrotonate, which can be used in the next step without further purification.[5]

-

-

Step B: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

-

In a 5-L three-necked flask, dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 mL) in 1 L of chloroform.[5]

-

The flask is cooled in an ice bath under a nitrogen atmosphere.

-

A solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 mL of chloroform is added slowly to the stirred reaction mixture over 3 hours.[5]

-

After the addition is complete, the ice bath is removed, and the reaction is stirred for an additional 15 hours at room temperature.[5]

-

The reaction mixture is then poured into a separatory funnel and washed with 1 L of cold water.

-

The organic layer is washed successively with 6 N hydrochloric acid until the washings are acidic, followed by 5% aqueous sodium hydroxide and saturated brine.[5]

-

The chloroform layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed via rotary evaporation.

-

The crude product is purified by vacuum distillation to yield 122–130 g (68–71%) of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[5]

-

Applications in Organic Synthesis

This compound is a versatile building block for the synthesis of a variety of more complex molecules, particularly those with pharmaceutical or agrochemical applications.[1] The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or the isoxazole ring itself can undergo various transformations.

Synthesis of Bioactive Molecules: A Workflow Example

The following diagram illustrates a hypothetical multi-step synthesis of a bioactive carboxamide derivative starting from this compound, demonstrating its utility as a foundational scaffold.

Caption: A representative workflow for the synthesis of a bioactive isoxazole carboxamide.

Table of Representative Reactions

The following table summarizes key transformations of this compound and its derivatives, highlighting its synthetic utility.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | 1. NaOH, EtOH/H₂O, reflux; 2. HCl | 3-Ethyl-5-methylisoxazole-4-carboxylic acid | High | [5] (by analogy) |

| 3-Methylisoxazole-4-carboxylic acid | Thionyl chloride | 3-Methylisoxazole-4-carbonyl chloride | Not specified | (General transformation) |

| 3-Methylisoxazole-4-carbonyl chloride | R-NH₂, base | N-substituted-3-methylisoxazole-4-carboxamide | Varies | (General transformation) |

| Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate | 10% NaOH, 70 °C; then HCl to pH 4 | 5-Amino-3-methyl-isoxazole-4-carboxylic acid | Not specified | [6][7] |

Conclusion

This compound is a cornerstone building block in modern organic synthesis, offering a gateway to a diverse range of complex and biologically active molecules. Its straightforward synthesis, well-defined reactivity, and the inherent properties of the isoxazole ring make it an invaluable tool for chemists in both academic and industrial settings. The continued exploration of its synthetic potential is expected to lead to the discovery of new therapeutic agents and agrochemicals with improved efficacy and novel modes of action.

References

- 1. rsc.org [rsc.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. niainnovation.in [niainnovation.in]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazole Ring: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry and organic synthesis. Its unique electronic properties and versatile reactivity make it a privileged scaffold in numerous biologically active compounds and a valuable synthon for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the isoxazole ring's reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

Core Reactivity Principles

The reactivity of the isoxazole ring is governed by the interplay of the electronegative oxygen and nitrogen atoms, which influences the electron distribution within the aromatic system. This results in a π-excessive heterocycle that exhibits a dual character, being susceptible to both electrophilic and nucleophilic attack, as well as undergoing a variety of ring-opening and cycloaddition reactions.[1] The weak N-O bond is a key feature, predisposing the ring to cleavage under certain reductive or basic conditions, a property that is often exploited in synthetic strategies.[2][3]

Electrophilic Aromatic Substitution

Electrophilic substitution on the isoxazole ring predominantly occurs at the C4 position.[4] This regioselectivity is attributed to the electronic directing effects of the ring heteroatoms.

Key Chemical Transformations

The versatility of the isoxazole ring is demonstrated by its participation in a wide array of chemical reactions, enabling extensive functionalization and elaboration.

Cycloaddition Reactions

The [3+2] cycloaddition of a nitrile oxide with an alkyne is a fundamental and widely utilized method for the synthesis of the isoxazole core.[5][6][7] This reaction is often highly regioselective, yielding 3,5-disubstituted isoxazoles.[8]

Table 1: Regioselectivity in [3+2] Cycloaddition for Isoxazole Synthesis

| Dipole (Nitrile Oxide) | Dipolarophile (Alkyne) | Catalyst/Conditions | Major Regioisomer | Yield (%) | Reference |

| Benzonitrile oxide | Phenylacetylene | Cu(I), base | 3,5-Diphenylisoxazole | Good | [9] |

| Ethyl 2-nitroacetate | 1-Heptyne | Et3N | 3-Ethoxycarbonyl-5-pentylisoxazole | High | [10] |

| In situ generated from aldoxime | Terminal alkynes | Bleach (NaOCl) | 3,5-Disubstituted isoxazoles | 97 | [8] |

Ring-Opening Reactions

The inherent weakness of the N-O bond allows for facile ring-opening of isoxazoles under various conditions, providing access to valuable difunctionalized intermediates such as β-aminoenones, 1,3-dicarbonyls, and α,β-unsaturated ketones.[2][11] This reactivity is a powerful tool in synthetic organic chemistry. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) or Raney Nickel can reductively cleave the N-O bond.[8] More recently, methods for ring-opening fluorination have been developed, yielding α-fluorocyanoketones.[12][13]

Table 2: Conditions for Isoxazole Ring-Opening Reactions

| Isoxazole Derivative | Reagents and Conditions | Product Type | Yield (%) | Reference |

| 3,5-Dimethylisoxazole | H2, Pd/C, Ethanol | β-Aminoenone | High | [14] |

| Substituted isoxazoles | Selectfluor®, MeCN/H2O | α-Fluorocyanoketone | Moderate to Good | [12][13] |

| 3,5-Disubstituted isoxazoles | Fe(III) catalyst, Microwave | 1,4-Diacyl pyrroles | High | [11] |

Electrophilic Cyclization

Highly substituted isoxazoles can be efficiently synthesized through the electrophilic cyclization of Z-O-methyl oximes of 2-alkyn-1-ones.[15][16] Reagents such as iodine monochloride (ICl) have proven to be highly effective for this transformation, affording 4-iodoisoxazoles which can be further functionalized.[15][17][18]

Table 3: Electrophilic Cyclization for the Synthesis of 4-Haloisoxazoles

| Substrate (Z-O-methyl oxime of 2-alkyn-1-one) | Electrophile | Solvent | Yield of 4-Haloisoxazole (%) | Reference |

| 1-Phenyl-3-phenylprop-2-yn-1-one O-methyl oxime | ICl | CH2Cl2 | 95 | [15] |

| 1-(Thiophen-2-yl)-3-phenylprop-2-yn-1-one O-methyl oxime | ICl | CH2Cl2 | 92 | [15] |

| 1,3-Diphenylprop-2-yn-1-one O-methyl oxime | Br2 | CH2Cl2 | 85 | [17] |

Experimental Protocols

General Procedure for the Synthesis of 5-Arylisoxazoles in Aqueous Media

This protocol describes a green and efficient synthesis of 5-arylisoxazole derivatives.[19]

-

To a 25-mL round-bottom flask, add 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol).

-

Add 5 mL of water to the flask.

-

Stir the reaction mixture at room temperature for the appropriate time as monitored by TLC.

-

Upon completion of the reaction, collect the solid product by suction filtration.

-

Wash the solid with water and dry to afford the pure 5-arylisoxazole derivative.

Protocol for Electrophilic Cyclization to 4-Iodoisoxazoles

The following is a representative procedure for the ICl-induced cyclization of a Z-O-methyl oxime of a 2-alkyn-1-one.[15]

-

Dissolve the Z-O-methyl oxime of the 2-alkyn-1-one (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of iodine monochloride (1.1 mmol) in dichloromethane dropwise to the cooled solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-iodoisoxazole.

Visualizing Isoxazole Chemistry

The following diagrams, generated using Graphviz, illustrate key concepts in isoxazole reactivity and synthesis.

Conclusion

The isoxazole ring is a remarkably versatile heterocyclic system with a rich and diverse reactivity profile. Its importance in drug discovery and as a synthetic intermediate is well-established and continues to grow.[20][21][22][23] A thorough understanding of its reactivity, including cycloaddition, ring-opening, and substitution reactions, is crucial for leveraging its full potential in the design and synthesis of novel chemical entities. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and exploit the unique chemistry of the isoxazole ring.

References

- 1. Isoxazole_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 6. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition | MDPI [mdpi.com]

- 9. Isoxazole synthesis [organic-chemistry.org]

- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary biological screening of Ethyl 3-methylisoxazole-4-carboxylate derivatives

A Preliminary Biological Screening of Ethyl 3-methylisoxazole-4-carboxylate Derivatives: An In-depth Technical Guide

The isoxazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This technical guide focuses on the preliminary biological screening of derivatives of this compound, a key intermediate in the synthesis of various bioactive compounds. The primary derivatives discussed are isoxazole-4-carboxamides and Schiff bases, which have been evaluated for their anticancer, anti-inflammatory, and antimicrobial properties.

Data Presentation

The biological activities of various this compound derivatives are summarized below. These tables provide a comparative overview of their potency in different biological assays.

Anticancer Activity

The cytotoxic effects of novel isoxazole-carboxamide derivatives were evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in µg/mL.

Table 1: Anticancer Activity of Isoxazole-Carboxamide Derivatives (IC50 in µg/mL) [1]

| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | Hep3B (Liver Cancer) |

| 2a | 39.80 | >100 | >100 |

| 2d | 15.48 | 63.10 | 23.00 |

| 2e | >100 | >100 | 23.00 |

Note: The synthesis of these derivatives involved the coupling of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with various aniline derivatives.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of isoxazole derivatives has been assessed through their ability to inhibit cyclooxygenase (COX) enzymes and reduce inflammation in animal models.

Table 2: In Vitro Cyclooxygenase (COX) Inhibition by Isoxazole-Carboxamide Derivatives (IC50 in nM) [2]

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Ratio (COX-1/COX-2) |

| A13 | 64 | 13 | 4.63 |

Note: Compound A13 features a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other.[2]

Table 3: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives in Carrageenan-Induced Paw Edema Model [3][4]

| Compound | Dose | % Edema Inhibition (2h) | % Edema Inhibition (3h) |

| 5b | Not Specified | 75.68 | 76.71 |

| 5c | Not Specified | 74.48 | 75.56 |

| 5d | Not Specified | 71.86 | 72.32 |

Antimicrobial Activity

Schiff base derivatives of isoxazoles have been screened for their antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 4: Antimicrobial Activity of Benzothiazole-Linked Isoxazole Schiff Bases (MIC in µg/mL) [5]

| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |

| 12d | 3.9 - 32.5 | 3.9 - 32.5 | 7.8 - 31.2 |

| 12g | 3.9 - 32.5 | 3.9 - 32.5 | 7.8 - 31.2 |

| 12l | 3.9 - 32.5 | 3.9 - 32.5 | 7.8 - 31.2 |

Note: Ciprofloxacin and Miconazole were used as standard antibacterial and antifungal drugs, respectively.[5]

Experimental Protocols

Detailed methodologies for the key biological screening assays are provided below.

Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and incubate for 72 hours.[8]

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8]

-

Incubation: Incubate the plates for 1.5 hours at 37°C.[8]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker at 37°C and measure the absorbance at 492 nm using a microplate reader.[8]

Anti-inflammatory Screening: Carrageenan-Induced Paw Edema

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimatize Wistar rats (240–285 g) for at least one week under controlled environmental conditions.

-

Grouping: Divide the animals into control and treatment groups.

-

Compound Administration: Administer the test compounds or vehicle (for the control group) orally or intraperitoneally.

-

Induction of Edema: After a specific period (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[9]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.[4]

Antimicrobial Screening: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds.

Protocol:

-

Preparation of Stock Solutions: Dissolve the isoxazole derivatives in a suitable solvent like DMSO to prepare stock solutions of known concentration.[11]

-

Serial Dilution: Perform serial dilutions of the stock solutions in a 96-well microtiter plate containing Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi.[11]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (adjusted to 0.5 McFarland standard).[11]

-

Inoculation: Add the microbial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[11]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of the compounds to inhibit the COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme Preparation: Use ovine COX-1 and recombinant ovine COX-2 for the assay.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, arachidonic acid (substrate), and the test compound in a suitable buffer.

-

Peroxidase Activity Measurement: The COX peroxidase activity is monitored by measuring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a colorimetric inhibitor screening assay kit.[12]

-

Data Analysis: Calculate the percentage of inhibition of COX activity by the test compounds and determine the IC50 values.[12]

Visualizations

The following diagrams illustrate the experimental workflows for the biological screening assays described above.

Caption: Workflow for Anticancer Screening using the MTT Assay.

Caption: Workflow for Anti-inflammatory Screening via Carrageenan-Induced Paw Edema.

Caption: Workflow for Antimicrobial Screening by MIC Determination.

References

- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. op.niscair.res.in [op.niscair.res.in]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. academicjournals.org [academicjournals.org]

Ethyl 3-methylisoxazole-4-carboxylate: A Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and storage requirements for Ethyl 3-methylisoxazole-4-carboxylate. The information is intended to support laboratory personnel in managing this chemical safely and effectively. Due to the limited availability of specific toxicological data for this compound, this guide emphasizes a cautious approach based on established best practices for handling similar chemical structures.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound and a structurally related compound, Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, for comparison.

| Property | This compound | Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate |

| Molecular Formula | C₇H₉NO₃[1][2] | C₉H₁₃NO₃ |

| Molecular Weight | 155.15 g/mol [1][2] | 183.20 g/mol |

| CAS Number | 20328-15-8[1] | 53064-41-8[3] |

| Appearance | Clear, colorless to yellow to orange liquid | Not specified |

| Boiling Point | Not specified | 71-72 °C @ 0.5 mmHg[3] |

| Density | Not specified | 1.066 g/mL at 25 °C |

| Refractive Index | 1.4570-1.4620 @ 20°C | n20/D 1.4630 |

| Flash Point | Not specified | 103 °C (closed cup) |

Hazard Identification and Toxicological Information

| Hazard Category | Classification | Precautionary Statement |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation. |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | May cause respiratory irritation.[4] |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | Handle with caution to avoid exposure. |

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key stages of handling, from preparation to disposal.

Recommended Personal Protective Equipment

-

Eye Protection: Wear safety glasses with side shields or chemical goggles that conform to European Standard EN166.

-

Hand Protection: Wear protective gloves. Inspect gloves before use and refer to the manufacturer's instructions for permeability and breakthrough times.

-

Skin and Body Protection: Wear a long-sleeved lab coat.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

| Storage Condition | Recommendation |

| Container | Keep container tightly closed. |

| Environment | Store in a dry, cool, and well-ventilated place.[5] |

| Incompatible Materials | None known. However, avoid strong oxidizing agents, strong acids, and strong bases as a general precaution. |

| Stability | Stable under normal conditions. |

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[4] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[4] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid if cough or other symptoms appear. |

| Ingestion | If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |

Experimental Protocols: General Recommendations

While specific experimental protocols for this compound are not available, the following general procedures should be adopted when working with this and similar chemical compounds.

Weighing and Dispensing

-

Preparation: Ensure the weighing area is clean and located within a fume hood or a ventilated enclosure.

-

Tare: Place a clean, dry weighing vessel on the balance and tare it.

-

Dispensing: Carefully dispense the required amount of this compound into the weighing vessel using a clean spatula. Avoid creating dust or splashing the liquid.

-

Cleaning: Clean the spatula and any contaminated surfaces immediately after use.

Dissolution

-

Solvent Preparation: Add the desired volume of solvent to a clean reaction vessel equipped with a magnetic stir bar.

-

Addition of Compound: Slowly add the weighed this compound to the solvent while stirring.

-

Mixing: Continue stirring until the compound is fully dissolved. Gentle heating may be applied if necessary, but this should be done with caution and with appropriate monitoring to prevent splashing or boiling.

Waste Disposal

-

Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), should be collected in a dedicated, clearly labeled hazardous waste container.

-

Container Management: Keep the waste container closed when not in use.

-

Disposal: Dispose of the chemical waste through an approved waste disposal service in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical that requires careful handling due to its potential as a skin, eye, and respiratory irritant. The lack of comprehensive toxicological data necessitates a conservative approach to safety. By adhering to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment, working in well-ventilated areas, and following established safe laboratory practices, researchers can minimize the risks associated with this compound. Always consult the most recent Safety Data Sheet before use and ensure that all laboratory personnel are trained on the specific hazards and handling requirements.

References

Methodological & Application

Detailed synthesis protocol for Ethyl 3-methylisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 3-methylisoxazole-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The outlined procedure focuses on a regioselective approach to ensure the preferential formation of the desired 3-methyl isomer.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The regioselective synthesis of this molecule is crucial to avoid the formation of the isomeric impurity, Ethyl 5-methylisoxazole-4-carboxylate, which can be challenging to separate. The protocol described herein is a two-step process commencing with the regioselective synthesis of 3-methylisoxazole-4-carboxylic acid, followed by a Fischer-Speier esterification to yield the final product.

Overall Reaction Scheme

Data Summary

The following tables summarize the key quantitative data for the synthesis protocol.

Table 1: Reactants and Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (per step) | Moles |

| Step 1 | ||||

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 13.0 g | 0.1 |

| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | 7.6 g | 0.11 |